Xylotetrose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

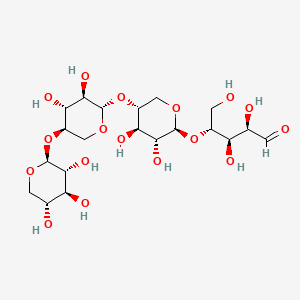

Xylotetraose is a hydrolysis product of Xylan . Xylan is a polysaccharide made from units of xylose and contains predominantly β-D-xylose units linked as in cellulose . Xylotetraose can be used for enzyme biochemical analysis .

Synthesis Analysis

Xylotetraose can be produced by the hydrolysis of cheap and abundant lignocellulosic feedstocks . A study shows that xylotetraose was produced through a two-step reaction involving polyethylenimine-coated Selenomonas ruminantium β-xylosidase immobilized on glyoxyl agarose .

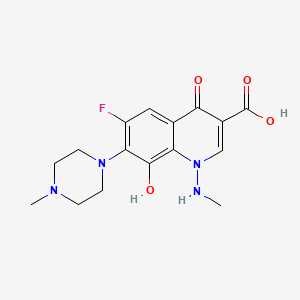

Molecular Structure Analysis

The structure of a GH10 family hyper-thermophilic xylanase XynAF1 was obtained by high-resolution X-ray crystallography, and the ligand-complex structure was visualized by soaking with xylotetraose .

Chemical Reactions Analysis

Xylooligosaccharides (XOS) are mainly produced by the hydrolysis of lignocellulosic feedstocks . Xylotetraose, as a type of XOS, can be produced by microbial xylanases . These enzymes are highly specific biocatalysts that do not produce any undesirable byproducts during oligomer production .

Physical And Chemical Properties Analysis

Xylotetraose is a powder with a molecular formula of C20H34O17 and a molecular weight of 546.5 . It is stable for more than 2 years under recommended storage conditions .

Wissenschaftliche Forschungsanwendungen

Bioabbau von lignocellulosehaltiger Biomasse

Xylotetrose spielt eine wichtige Rolle beim Bioabbau von lignocellulosehaltiger Biomasse . Es ist ein Substrat für Xylanase-Enzyme aus verschiedenen Pilzarten, die Xylane zu vergärbaren Kohlenhydraten abbauen. Diese Kohlenhydrate können dann zur Herstellung nützlicher Chemikalien oder Kraftstoffe verwendet werden, die in einer Reihe von Industriezweigen eingesetzt werden, wie z. B. Lebensmittel, Tierfutter, Biokraftstoffe, Zellstoff und Papier .

Bioethanolproduktion

This compound kann einen wesentlichen Beitrag zum Xylanabbau in Richtung Bioethanolproduktion aus lignocellulosehaltiger Biomasse leisten . Insbesondere das Xylanase-Enzym aus der Pilzart Neocallimastix patriciarum weist eine hohe Bindungsaffinität zu this compound auf, was es in diesem Prozess besonders effektiv macht .

Produktion von Xylooligosacchariden (XOS)

This compound ist ein wichtiger Bestandteil bei der Produktion von Xylooligosacchariden (XOS) . XOS sind abgebaute Produkte von Xylan, die durch chemischen, physikalischen oder enzymatischen Abbau hergestellt werden. Sie weisen mehrere funktionelle biologische Aktivitäten auf, darunter entzündungshemmende, antioxidative, antitumorale und antimikrobielle Eigenschaften .

Lebensmittel- und Futtermittelzusatzstoffe

This compound, als Bestandteil von XOS, kann in vielen Lebensmittel- und Futtermittelprodukten verwendet werden und seine Nährwerte ausüben . Sie werden aufgrund ihrer präbiotischen Eigenschaften häufig als Lebensmittel- und Futtermittelzusatzstoffe verwendet .

Vorteile für die menschliche Gesundheit

XOS, zu denen this compound gehört, haben sich als wirksam erwiesen, um das Auftreten von Krankheiten im Zusammenhang mit der menschlichen Gesundheit zu verringern

Wirkmechanismus

Target of Action

Xylotetrose, also known as Xylotetraose, primarily targets xylanase enzymes in various organisms, particularly in fungal species such as Aspergillus niger, Orpinomyces sp., Neocallimastix patriciarum, and Botrytis fuckeliana . These enzymes play a crucial role in the biodegradation of lignocellulosic biomass by breaking down xylans to fermentable carbohydrates .

Mode of Action

This compound interacts with its target enzymes through molecular binding. In silico studies have shown that xylanase enzymes from different fungal species have a high binding affinity towards this compound . This interaction leads to changes in the enzyme-substrate complexes, contributing to the efficient breakdown of xylans .

Biochemical Pathways

Once this compound is transported into the bacterial cytoplasm and isomerized to D-xylulose, it enters the pentose phosphate pathway (PPP) . The non-oxidative PPP converts D-ribulose-5-phosphate to various other compounds, including D-xylulose-5-phosphate . This pathway plays a significant role in the metabolism of xylose, leading to the production of biofuels and chemicals from biomass .

Pharmacokinetics

Its interaction with xylanase enzymes suggests that it may be efficiently metabolized in organisms that produce these enzymes .

Result of Action

The action of this compound results in the breakdown of xylans to fermentable carbohydrates, which can be used to produce useful chemicals or fuels . This process is crucial for the efficient biodegradation of lignocellulosic biomass, making this compound an important compound in industrial sectors such as food, animal feed, biofuel, pulp, and paper .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of cellulose can reduce the production of xylooligosaccharides (XOS) from xylan . Moreover, the efficiency of this compound’s action can be enhanced in environments rich in specific enzymes, such as xylanase .

Safety and Hazards

Zukünftige Richtungen

Xylooligosaccharides, including xylotetraose, are considered potential prebiotics due to their versatile properties . They target various metabolic interactions due to their adaptable properties such as solubility, low calorific value, and anti-carcinogenic effects . Extending these studies of understanding, the interaction between specific probiotics enzymes and their ligands can explore the detailed design of synbiotics in the future .

Biochemische Analyse

Biochemical Properties

In silico studies of fungal xylanase enzymes were performed using Xylotetrose among other substrates to identify the active site residues and binding affinity of those complexes . This compound showed significant molecular interaction and binding affinity with xylanase enzymes from different fungal species .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in the biodegradation of lignocellulosic biomass . This compound, as a product of xylan degradation, contributes to the breakdown of hemicellulose, a major component of the cell wall in plants .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with xylanase enzymes. These enzymes break down the internal glycosidic bond of the xylan backbone, reducing the degree of polymerization substrate and liberating mostly xylo-oligosaccharides and xylose .

Temporal Effects in Laboratory Settings

Its role in the biodegradation of lignocellulosic biomass suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of xylan degradation. This process involves the action of xylanase enzymes, which break down the xylan backbone into smaller oligosaccharides, including this compound .

Eigenschaften

| { "Design of the Synthesis Pathway": "Xylotetraose can be synthesized through the enzymatic hydrolysis of xylan, which is a hemicellulose found in plant cell walls. The hydrolysis reaction breaks down the xylan polymer into its constituent xylose monomers, which can then be reassembled into xylotetraose through a series of glycosylation reactions.", "Starting Materials": [ "Xylan", "Water", "Xylanase enzyme", "Xylose", "Glucose", "Fructose", "Sucrose", "Lactose", "Maltose", "Dextrin" ], "Reaction": [ "Hydrolysis of xylan using xylanase enzyme to produce xylose monomers", "Purification of xylose monomers", "Glycosylation of xylose monomers using glucose, fructose, sucrose, lactose, maltose, or dextrin as the glycosylating agent", "Purification of xylotetraose product" ] } | |

CAS-Nummer |

22416-58-6 |

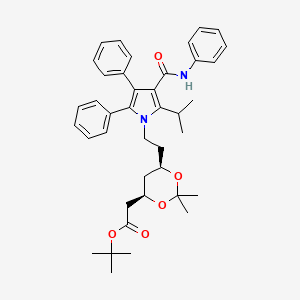

Molekularformel |

C20H34O17 |

Molekulargewicht |

546.5 g/mol |

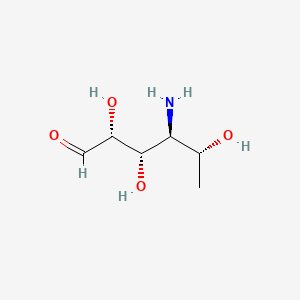

IUPAC-Name |

(2R,3R,4R)-4-[(3R,4R,5R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |

InChI |

InChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12?,13-,14+,15+,16+,17+,18-,19?,20-/m0/s1 |

InChI-Schlüssel |

JVZHSOSUTPAVII-MIDOVEIXSA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Synonyme |

O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose; Xylotetraose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)